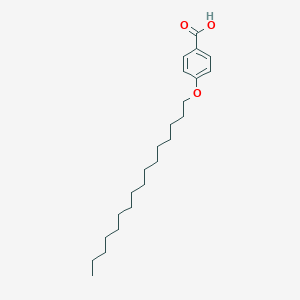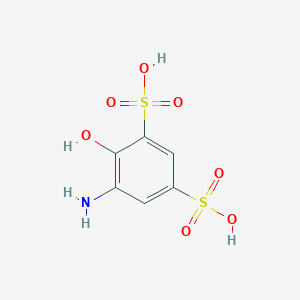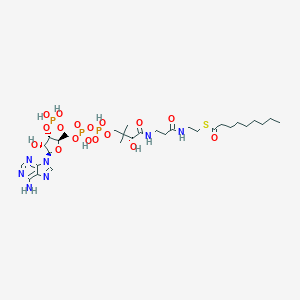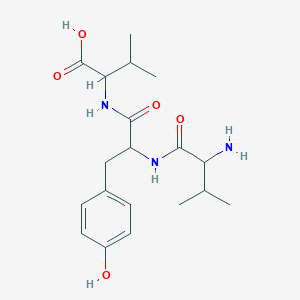
Val-Tyr-Val
Overview
Description
Val-Tyr-Val (VTV) is a synthetic peptide that is composed of three amino acids, Valine-Tyrosine-Valine. It has recently been studied for its potential to be used in medical research, drug development, and lab experiments. This article will provide an overview of VTV, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Antihypertensive Mechanism in Rat Aorta : Val-Tyr-Val was investigated for its antihypertensive mechanisms in rat aortic rings. It was found to inhibit angiotensin I-evoked contraction through angiotensin-converting enzyme (ACE) inhibition, without affecting other main mechanisms of vascular tone regulation (Vercruysse et al., 2008).
Depressor Effect in Hypertensive Transgenic Mice : The dipeptide Val-Tyr was shown to have a depressor action in transgenic mice with a hypertensive condition, suggesting its potential in managing hypertension (Matsui et al., 2003).
ACE Inhibitory Peptides from Cuttlefish : this compound was identified as part of a study on ACE inhibitory peptides derived from cuttlefish. These peptides showed potential for use against hypertension and related diseases (Balti et al., 2015).
Antihypertensive Effect from Wakame : Val-Tyr was isolated from wakame (Undaria pinnatifida) and found to have a significant antihypertensive effect after oral administration in spontaneously hypertensive rats (Satô et al., 2002).
Ganciclovir Prodrugs for Treating HSV-1 : this compound was studied as part of a series of dipeptide monoester ganciclovir prodrugs aimed at improving ocular bioavailability for treating herpes simplex virus type 1 (HSV-1) (Majumdar et al., 2005).
Role in Renin–Angiotensin System : Val-Tyr is discussed as a component of the renin–angiotensin system, showing potent antihypertensive properties in humans and rats (Dias et al., 2017).
Effects on Adipogenic Process : Research on marine-derived cryptides, including Val-Tyr, showed their potential in targeting the adipogenic process and influencing energy metabolism disorders (Ben Henda et al., 2015).
Vasodilating Effect in Hypertensive Rats : Val-Tyr was found to have a vasodilating effect in thoracic aortas from spontaneously hypertensive rats (Tanaka et al., 2006).
Modified Peptide Fragment Analogue : A study focused on synthesizing a modified peptide fragment analogue, Val-Tyr(P)-Val-Ala-Ala-OH, which is a variant of the cAMP protein kinase regulatory subunit type II (Devaraju et al., 2006).
High-Purity Peptide Isolation from Globin Peptide : Research on isolating high-purity peptide Val-Val-Tyr-Pro from Globin Peptide highlights the potential of this compound in therapeutics (Pei et al., 2018).
Mechanism of Action
Target of Action
Val-Tyr-Val (VVYP) is a tripeptide that has been found to interact with several targets in the body. It has been shown to have an antiproliferative effect on serum- or mitogen-induced human vascular smooth muscle cells (VSMCs) . This suggests that VSMCs could be a primary target of VVYP. Additionally, it has been found to counteract Ang II-type 1 receptor-mediated responses by acting as an allosteric enhancer in Ang II-type 2 receptor populations .
Mode of Action
The mode of action of VVYP involves a variety of interactions with its targets. For instance, it has been suggested that the mechanism of action of VVYP is most probably based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine . Furthermore, it has been found to inhibit the proliferation of VSMCs by serving as a natural L-type Ca2+ channel blocker .
Biochemical Pathways
VVYP appears to affect several biochemical pathways. It has been found to counteract Ang II-type 1 receptor-mediated responses, suggesting that it may influence the renin-angiotensin system . .
Pharmacokinetics
It is known that the systemic availability of similar compounds, such as acyclovir (acv), is enhanced by carrier-mediated intestinal absorption followed by rapid and complete conversion to acv . It is possible that VVYP may have similar ADME properties, but this requires further investigation.
Result of Action
The result of VVYP’s action is multifaceted. It has been found to have an antiproliferative effect on VSMCs , suggesting that it may have potential therapeutic applications in conditions characterized by abnormal VSMC proliferation. Additionally, it has been found to protect against acetaminophen and carbon tetrachloride-induced acute liver failure in mice and decrease blood lipid levels .
Action Environment
The action of VVYP may be influenced by various environmental factors. For instance, the presence of other compounds, such as free fatty acids, can affect the cytotoxicity and lipid accumulation in cells exposed to VVYP . .
Biochemical Analysis
Biochemical Properties
Val-Tyr-Val interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with ibuprofen and tyrosine . The mechanism of action of ibuprofen is most probably based on the hydrogen bonding interaction which involves the hydroxyl group of tyrosine .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves various interactions at the molecular level. For instance, it can form hydrogen bonds with the hydroxyl group of tyrosine when interacting with ibuprofen .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Val-Tyr-Val involves solid phase peptide synthesis.", "Starting Materials": [ "Valine", "Tyrosine", "Methylbenzhydrylamine resin", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate", "Diisopropylethylamine", "N,N-Dimethylformamide", "Trifluoroacetic acid", "Water" ], "Reaction": [ "1. Activation of the resin: The methylbenzhydrylamine resin is activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate in N,N-dimethylformamide.", "2. Coupling of Valine: Valine is coupled to the activated resin with diisopropylethylamine in N,N-dimethylformamide.", "3. Deprotection: The N-terminal protecting group is removed with trifluoroacetic acid in water.", "4. Coupling of Tyrosine: Tyrosine is coupled to the resin-bound Valine with diisopropylethylamine in N,N-dimethylformamide.", "5. Deprotection: The side chain protecting groups of Tyrosine and Valine are removed with trifluoroacetic acid in water.", "6. Coupling of Valine: Valine is coupled to the resin-bound Tyr-Val with diisopropylethylamine in N,N-dimethylformamide.", "7. Final deprotection: The N-terminal protecting group is removed with trifluoroacetic acid in water to yield Val-Tyr-Val." ] } | |
CAS RN |
17355-22-5 |
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |
InChI Key |
ZNGPROMGGGFOAA-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Other CAS RN |
17355-22-5 |
sequence |
VYV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Val-Tyr-Val?
A1: The molecular formula of this compound is C19H29N3O5. Its molecular weight is 379.46 g/mol. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]
Q2: How is the structure of this compound typically characterized?
A2: Common techniques for characterizing this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods like high-performance liquid chromatography (HPLC). [, , , ] [https://www.semanticscholar.org/paper/86e88990c2aa53efa605a65ec8555719842262f1] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a] [https://www.semanticscholar.org/paper/924680bf5f6cd3a47b5c69e24d619fcdbc6eac00]
Q3: What can NMR spectroscopy reveal about this compound?
A3: Proton (1H) NMR provides insights into the conformation and dynamics of this compound in solution. Studies have investigated the relative populations of different rotamers around the Cα-Cβ bond, influenced by factors like pH and temperature. [] [https://www.semanticscholar.org/paper/2b7cd44e8d2200a652c41b3e7254099c6ba62c1a]
Q4: Has this compound been studied using surface-enhanced Raman spectroscopy (SERS)?
A4: Yes, SERS has been employed to examine the adsorption behavior of this compound on silver and gold nanoparticles in aqueous solutions. This technique offers information about the molecule's interaction with metallic surfaces, which is relevant for understanding its potential in areas like biosensing. [] [https://www.semanticscholar.org/paper/05638b8fdf9381a4f3e36a859089250e2a0d7fb8]
Q5: Does this compound exhibit any biological activity?
A5: Research suggests that this compound may act as an angiotensin I-converting enzyme (ACE) inhibitor. ACE inhibitors are important in regulating blood pressure and are targets for treating hypertension. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]
Q6: How was the potential ACE inhibitory activity of this compound discovered?
A6: Studies investigating the digestion of sardine-derived peptides found this compound to be resistant to breakdown by enzymes in the small intestinal mucosa. This resistance, coupled with its structural similarity to known ACE inhibitors, led to further investigation of its potential antihypertensive properties. [] [https://www.semanticscholar.org/paper/939d6b131fd46973afe46b7de6630c5a10a86d74]
Q7: Is this compound stable in biological fluids?
A7: While this compound demonstrates resistance to some digestive enzymes, research indicates it may be rapidly degraded in human plasma, highlighting the importance of considering stability when exploring its therapeutic potential. [] [https://www.semanticscholar.org/paper/1069d091131954a8093189d34a5589f2c95362a1]
Q8: Have computational methods been applied to study this compound?
A8: Yes, theoretical studies utilizing methods like PM3 calculations have been used to investigate the interactions between this compound and ibuprofen. These studies aim to understand the molecular mechanisms behind potential drug interactions and their effects. [] [https://www.semanticscholar.org/paper/ec053f301df997adf311851577fb3e03a132c60d]
Q9: Beyond potential pharmaceutical applications, is this compound studied in other fields?
A9: Yes, this compound has been investigated in materials science and analytical chemistry. For example, it has been used to study the properties of PEO-PPO-PEO triblock copolymers, which are relevant for applications like drug delivery and nanotechnology. [, , ] [https://www.semanticscholar.org/paper/157831300dde8a5fb650a95bc3a6a61bd65a1631] [https://www.semanticscholar.org/paper/2053f09554dd174f32f7cdc81b8063422180c789] [https://www.semanticscholar.org/paper/80128dee50c3cb94a7809c846a37522e02fdbc3b]
Q10: What role does this compound play in analytical chemistry?
A10: Due to its fluorescence properties, this compound serves as a model peptide in developing and optimizing analytical techniques. It has been used in capillary electrophoresis with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive and selective analytical methods. [] [https://www.semanticscholar.org/paper/b6a91604e2d325812365e1113c0420b6499d633c]
Q11: How does the research on this compound relate to studies on angiotensin?
A11: this compound forms a core sequence within the larger angiotensin peptides. Understanding the properties of this tripeptide contributes to a broader understanding of the structure-activity relationships of angiotensin and its analogues. [, , , , , , , , , , , , , , , , , ] [https://www.semanticscholar.org/paper/240bedc75d7278189f94bf0bb10f6cf38fbc16dc]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



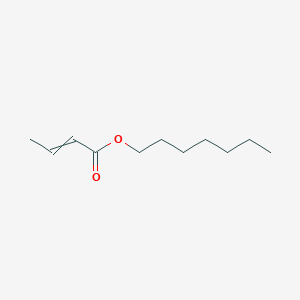
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)

